3,4-(methylenedioxy)benzyl isothiocyanate
Overview
Description
3,4-(methylenedioxy)benzyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzodioxole ring substituted with an isothiocyanatomethyl group, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(methylenedioxy)benzyl isothiocyanate typically involves the reaction of 1,3-benzodioxole with an appropriate isothiocyanate precursor. One common method is the reaction of 1,3-benzodioxole with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-(methylenedioxy)benzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
3,4-(methylenedioxy)benzyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-(methylenedioxy)benzyl isothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine and lysine. This covalent modification can inhibit the function of target proteins or enzymes, leading to various biological effects . In cancer cells, the compound has been shown to inhibit aldehyde dehydrogenase, reducing the cells’ resistance to chemotherapy .
Comparison with Similar Compounds
Similar Compounds
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- (2-Isothiocyanatoethane-1,1-diyl)dibenzene
Comparison
Compared to similar compounds, 3,4-(methylenedioxy)benzyl isothiocyanate exhibits unique properties due to the presence of the benzodioxole ring. This structural feature enhances its reactivity and specificity in bioconjugation reactions. Additionally, its ability to inhibit aldehyde dehydrogenase makes it a valuable compound in cancer research .
Properties
IUPAC Name |
5-(isothiocyanatomethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWRDBPAFJUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383640 | |
Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-47-1 | |
Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4430-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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